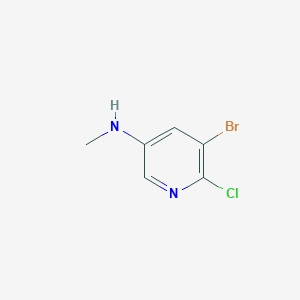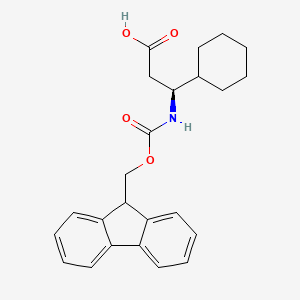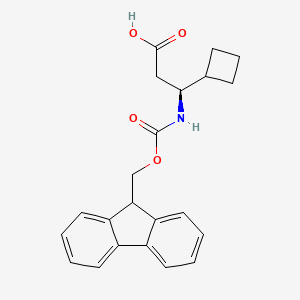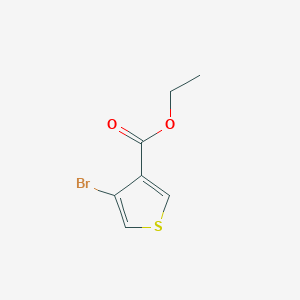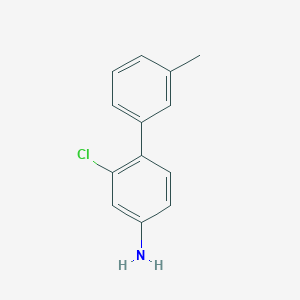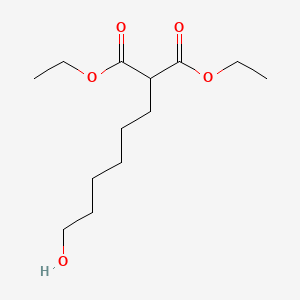
Diethyl 2-(6-hydroxyhexyl)malonate
Vue d'ensemble
Description
Diethyl 2-(6-hydroxyhexyl)malonate is an organic compound with the molecular formula C₁₃H₂₄O₅. It is a diester of malonic acid, featuring a hydroxyhexyl group attached to the central carbon atom of the malonate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-(6-hydroxyhexyl)malonate can be synthesized through the alkylation of diethyl malonate with 6-bromohexanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the nucleophilic substitution of the resulting enolate with 6-bromohexanol .
Industrial Production Methods: Industrial production of diethyl malonate, a precursor to this compound, involves the reaction of ethyl chloroacetate with sodium cyanide, followed by hydrolysis and esterification. This method is efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2-(6-hydroxyhexyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of diethyl malonate can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, sodium hydroxide.
Solvents: Ethanol, water.
Conditions: Reflux, heating.
Major Products:
Substituted Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Formed through hydrolysis.
Substituted Acetic Acids: Formed through decarboxylation.
Applications De Recherche Scientifique
Diethyl 2-(6-hydroxyhexyl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of polymer additives and other materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(6-hydroxyhexyl)malonate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The hydroxyhexyl group can undergo further functionalization, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Diethyl malonate: A simpler ester of malonic acid without the hydroxyhexyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(hydroxymethyl)malonate: Similar structure but with a hydroxymethyl group instead of hydroxyhexyl.
Uniqueness: Diethyl 2-(6-hydroxyhexyl)malonate is unique due to the presence of the hydroxyhexyl group, which provides additional functionalization opportunities compared to simpler malonate esters .
Propriétés
IUPAC Name |
diethyl 2-(6-hydroxyhexyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11,14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFPCVYDLNPTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCCO)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



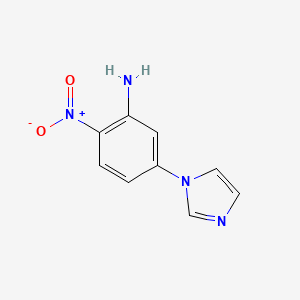

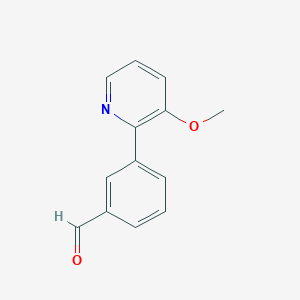
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B8014576.png)
